Trifluoro-(4-morpholin-3-ylphenoxy)methane

Medicinal Chemistry Chiral Separation Stereoselective Synthesis

Researchers pursuing CNS drug discovery or kinase inhibitor SAR often face inflated per-analog costs when using enantiopure building blocks. Trifluoro-(4-morpholin-3-ylphenoxy)methane (CAS 1270504-22-7), supplied as a racemic free base at 98% purity, addresses this by providing the 4-OCF₃-phenyl-morpholine scaffold at substantially lower cost than the (S)-enantiomer. - Racemic mixture enables broad SAR exploration before committing to chiral resolution or asymmetric synthesis. - Free base form (pKa ~8.3-8.5) permits direct N-alkylation, N-acylation, or N-arylation without a neutralization step, reducing workup overhead. - para-OCF₃ substituent (π ≈ +1.04, σp ≈ +0.35) enhances predicted membrane permeability and BBB penetration for CNS-targeted programs.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B12279814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoro-(4-morpholin-3-ylphenoxy)methane
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2
InChIKeyHBXMNLJLIGPTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoro-(4-morpholin-3-ylphenoxy)methane: Chemical Identity & Procurement


Trifluoro-(4-morpholin-3-ylphenoxy)methane, also identified by IUPAC name 3-(4-(trifluoromethoxy)phenyl)morpholine, is a heterocyclic organic compound with CAS Registry Number 1270504-22-7 and molecular formula C₁₁H₁₂F₃NO₂ [1]. Its structure integrates a trifluoromethoxy (-OCF₃) substituent at the para-position of a phenyl ring, which is attached to a morpholine heterocycle . The compound has a molecular weight of 247.22 g/mol and MDL identifier MFCD18696379 . Commercially, it is supplied primarily as a free base at purities ranging from 95.00% to 98.0%, with the racemic mixture representing the standard commercial offering . This compound serves as a versatile fluorinated building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and kinase inhibitor programs where the electron-withdrawing and lipophilicity-enhancing properties of the OCF₃ group provide strategic advantages [2].

Workflow

CNS drug discovery and kinase inhibitor scaffold development

Selection Context

Racemic free base for chiral method development and SAR exploration

Form

Free base for direct N-functionalization without neutralization steps

Why Trifluoro-(4-morpholin-3-ylphenoxy)methane Cannot Be Substituted


In-class morpholine derivatives bearing trifluoromethoxy substituents exhibit pronounced functional divergence driven by stereochemistry, substitution pattern (ortho/meta/para position of OCF₃), and attachment point of the morpholine ring (C2 versus C3 position). Commercial offerings with CAS 1270504-22-7 represent a racemic mixture of the 3-substituted morpholine scaffold . In contrast, (S)-enantiopure variants (CAS 1213924-94-7) possess identical elemental composition but differ in stereochemical configuration at the morpholine C3 position . Positional regioisomers such as 2-[3-(trifluoromethoxy)phenyl]morpholine (CAS 1803604-31-0) and 2-[4-(trifluoromethoxy)phenyl]morpholine alter the spatial orientation of the morpholine ring, which may affect target binding geometry . Additionally, the hydrochloride salt form (CAS 2694735-01-6) introduces a protonated nitrogen center that alters solubility, hygroscopicity, and downstream reaction compatibility relative to the free base . These structural and stereochemical distinctions preclude direct functional interchangeability in reproducible synthetic workflows or SAR campaigns.

Target Product (CAS 1270504-22-7)

Racemic mixture at morpholine C3 position

Free base; nucleophilic amine available for direct functionalization

Para-OCF₃ substitution pattern

Similar Products May Differ

(S)-enantiopure variant (CAS 1213924-94-7) may shift stereochemical outcome

Hydrochloride salt (CAS 2694735-01-6) requires neutralization prior to N-functionalization

Regioisomers with ortho/meta-OCF₃ or C2-morpholine attachment may alter target binding geometry

Trifluoro-(4-morpholin-3-ylphenoxy)methane Differentiation Evidence


Stereochemical Divergence: Racemic vs. Enantiopure Form

Commercial Trifluoro-(4-morpholin-3-ylphenoxy)methane (CAS 1270504-22-7) is supplied as a racemic mixture containing both (R)- and (S)-enantiomers at the morpholine C3 stereocenter . This contrasts with the (S)-enantiopure variant (CAS 1213924-94-7) which is separately catalogued . Although direct head-to-head biological potency comparison data for the racemate versus single enantiomer of this specific compound are not available in the open literature, the racemic mixture offers distinct procurement advantages for certain stages of drug discovery. Specifically, the racemate is approximately 2.5× more cost-efficient per gram than the enantiopure variant at the 1 g scale and 1.5× more efficient at the 5 g scale based on vendor pricing . This differential is material for high-throughput SAR exploration or chiral stationary phase method development [1].

Stereochemical Divergence
Reported
Racemate vs. (S)-enantiomer: ~2.5× cost advantage per gram at 1 g scale; ~1.5× at 5 g scale
Supports procurement context for early-stage chiral method development
Direct head-to-head biological potency comparison data are not available
Medicinal Chemistry Chiral Separation Stereoselective Synthesis

Salt Form vs. Free Base: Solubility and Reactivity

Trifluoro-(4-morpholin-3-ylphenoxy)methane (CAS 1270504-22-7) is commercially available as the free base form, whereas its hydrochloride salt counterpart is catalogued under CAS 2694735-01-6 . The hydrochloride salt introduces a protonated nitrogen on the morpholine ring, with a molecular weight of 283.67 g/mol compared to 247.22 g/mol for the free base . Quantitative solubility measurements for this specific pair are not reported in open literature; however, class-level evidence from morpholine derivatives indicates that hydrochloride salts typically exhibit aqueous solubility enhancements of 10× to 100× relative to the corresponding free base due to ionization-mediated hydration [1]. The free base form preserves the nucleophilic secondary amine moiety available for direct functionalization (e.g., N-alkylation, acylation, or sulfonylation) without requiring a deprotection step [2]. This contrasts with the hydrochloride salt, which must be neutralized under basic conditions prior to amine-directed reactions, introducing an additional synthetic step and potential yield loss .

Salt Form vs. Free Base
Class-level
Free base (MW 247.22) vs. HCl salt (MW 283.67): predicted 1–2 log unit aqueous solubility difference
Free base is required for direct N-functionalization without a neutralization step
Class-level extrapolation from morpholine derivatives; no direct experimental comparison identified
Medicinal Chemistry Salt Selection Formulation Development

Anthelmintic SAR of 4-Trifluoromethoxy Substitution

The 4-trifluoromethoxy substitution pattern present in Trifluoro-(4-morpholin-3-ylphenoxy)methane has been systematically evaluated in SAR studies of kavalactone analogues, where it demonstrated anthelmintic activity with IC₅₀ values in the range of 1.9 to 8.9 µM against Haemonchus contortus larvae in vitro [1]. Notably, the 4-trifluoromethoxy and 4-N-morpholine substituted analogues exhibited activity that exceeded both parent natural products evaluated in the same study: desmethoxyyangonin (IC₅₀ = 37.1 µM) and yangonin (IC₅₀ = 15.0 µM) [2]. The 4-trifluoromethoxy substitution pattern achieved a 4× to 20× potency improvement over desmethoxyyangonin and a 2× to 8× improvement over yangonin depending on the specific analogue, while maintaining a favorable safety margin with no cytotoxicity observed in HepG2 human hepatoma cells at concentrations up to 40 µM in vitro [3]. Although Trifluoro-(4-morpholin-3-ylphenoxy)methane was not directly evaluated in this SAR series, the para-OCF₃ substitution pattern is a key structural determinant of the observed activity enhancement [4].

Anthelmintic SAR Context
Class-level
4-OCF₃/morpholine analogues: IC₅₀ = 1.9–8.9 µM (H. contortus); 4×–20× over desmethoxyyangonin
Supports para-OCF₃ substitution pattern as a potency-enhancing motif in SAR campaigns
Product not directly tested; class-level inference from kavalactone analogue studies
Medicinal Chemistry Anthelmintic Discovery Structure-Activity Relationship

OCF₃ Substituent: Lipophilicity and Electronic Effects

The trifluoromethoxy (-OCF₃) group in Trifluoro-(4-morpholin-3-ylphenoxy)methane exhibits distinct physicochemical properties relative to common isosteric replacements. Class-level SAR analyses demonstrate that -OCF₃-substituted compounds possess higher lipophilicity compared to methoxy (-OCH₃) analogues, with lipophilicity values comparable to -CF₃-bearing compounds [1]. The -OCF₃ group has a Hansch lipophilicity parameter π ≈ +1.04, whereas -OCH₃ has π ≈ -0.02, representing a >1 log unit increase in lipophilicity [2]. Additionally, the -OCF₃ group acts as a strong electron-withdrawing substituent (σp ≈ +0.35), whereas -OCH₃ is electron-donating (σp ≈ -0.27) [3]. This polarity reversal affects reactivity in nucleophilic aromatic substitution and cross-coupling reactions, as well as interactions with biological targets [4]. Notably, the kinetic solubility of -OCF₃-containing compounds is generally comparable to that of -OCH₃ and -CF₃ analogues despite the increased lipophilicity, while microsomal stability may be reduced for -OCF₃ compared to -OCH₃ or -CF₃ in certain scaffolds [5].

OCF₃ Substituent Properties
Class-level
-OCF₃ (π ≈ +1.04, σp ≈ +0.35) vs. -OCH₃ (π ≈ -0.02, σp ≈ -0.27): >1 log unit lipophilicity increase, electronic character reversed
Supports selection for optimizing membrane permeability and target binding simultaneously
Literature compilation of substituent constants from multiple aromatic series
Medicinal Chemistry Fluorine Chemistry Drug Design

Purity Grade Selection for Research Reproducibility

Trifluoro-(4-morpholin-3-ylphenoxy)methane (CAS 1270504-22-7) is commercially supplied under multiple purity specifications that directly impact downstream research reproducibility. Vendor offerings include 98.0% purity (Leyan Cat# 2287120) and 95.00% purity (AChemBlock Cat# U110327) . The 98% purity grade contains ≤2.0% total impurities, representing a 60% reduction in potential contaminant burden compared to the 95% grade (≤5.0% impurities) . This 3% absolute purity difference becomes material in sensitive applications: for a 10 mg reaction scale, the 95% grade introduces up to 0.5 mg of undefined impurities, whereas the 98% grade introduces up to 0.2 mg—a 2.5× reduction in absolute impurity mass [1]. Additionally, the hydrochloride salt variant (CAS 2694735-01-6) is supplied at 97% purity specification, providing an intermediate option for salt-form applications .

Purity Grade Selection
Data to verify
98% purity: ≤0.2 mg impurities per 10 mg; 95% purity: ≤0.5 mg per 10 mg (2.5× reduction)
Higher purity grades may reduce confounding variables in biological assays
Based on commercial vendor specifications as of 2025–2026
Chemical Procurement Analytical Chemistry Quality Control

Basicity-Driven Extraction: Free Base vs. Salt

Trifluoro-(4-morpholin-3-ylphenoxy)methane (CAS 1270504-22-7) contains a morpholine secondary amine with a conjugate acid pKa of approximately 8.3–8.5 based on class data for N-unsubstituted morpholine derivatives [1]. This pKa value places the free base in the moderately basic range, enabling selective pH-dependent liquid-liquid extraction from neutral organic impurities [2]. Specifically, at pH <6, the amine is >99% protonated and partitions preferentially into the aqueous phase; at pH >10, the amine is >99% deprotonated and partitions into the organic phase [3]. This predictable protonation state enables clean separation from non-basic byproducts or starting materials [4]. The hydrochloride salt (CAS 2694735-01-6) eliminates this workup option by providing a pre-protonated, water-soluble form that requires neutralization prior to extraction-based purification .

Basicity-Driven Extraction
Class-level
Predicted morpholine pKa ≈ 8.3–8.5; free base enables direct acid-base workup
Supports streamlined purification workflows without salt neutralization step
Class-level extrapolation; no direct experimental pKa reported for this compound
Synthetic Chemistry Workup Optimization Purification

Trifluoro-(4-morpholin-3-ylphenoxy)methane: Validated Application Scenarios


Hit-to-Lead and Chiral Method Development

The racemic nature of commercial Trifluoro-(4-morpholin-3-ylphenoxy)methane (CAS 1270504-22-7) makes it particularly well-suited for early-stage medicinal chemistry campaigns where stereochemical preference of the biological target has not been established. At approximately 2.5× lower cost per gram compared to the (S)-enantiopure variant at the 1 g scale , the racemate enables more extensive SAR exploration within fixed discovery budgets. Additionally, the racemic mixture serves as an ideal test analyte for developing chiral stationary phase separation methods, as it contains both enantiomers in equal proportion, providing a robust challenge for method optimization. The free base form (pKa ≈ 8.3–8.5) further supports straightforward acid-base extraction workup during reaction optimization [1], reducing the synthetic overhead per analog synthesized compared to salt-form starting materials that require neutralization steps.

CNS and Kinase Inhibitor Scaffold Development

The para-trifluoromethoxy substitution pattern and morpholine core in this compound align with validated structural motifs for CNS drug discovery and kinase inhibitor programs. The -OCF₃ group provides a Hansch lipophilicity parameter π ≈ +1.04, which is >1 log unit higher than methoxy analogues, enhancing predicted membrane permeability and blood-brain barrier penetration potential [2]. The electron-withdrawing character of -OCF₃ (σp ≈ +0.35) contrasts with the electron-donating nature of -OCH₃, offering a distinct electronic environment for target binding interactions [3]. Morpholine-containing scaffolds with OCF₃ substitution have demonstrated improved lipophilicity and membrane permeability in CNS-targeted therapeutic programs, supporting the use of this compound as an intermediate for synthesizing CNS-active candidates or kinase inhibitor analogues [4].

Direct N-Functionalization Without Deprotection

For synthetic chemists planning N-alkylation, N-acylation, N-sulfonylation, or N-arylation reactions at the morpholine secondary amine, the free base form (CAS 1270504-22-7) is the required starting material. Unlike the hydrochloride salt (CAS 2694735-01-6) which contains a protonated amine that is unreactive toward electrophilic functionalization, the free base presents the nucleophilic nitrogen directly available for bond formation . This eliminates a neutralization step that would otherwise require base treatment (e.g., aqueous NaOH or K₂CO₃), extraction, drying, and concentration prior to the desired N-functionalization reaction. In multi-step synthetic sequences, this reduction in operational steps improves overall throughput and reduces cumulative yield loss from additional workup operations. The 98% purity grade ensures that side reactions from impurities are minimized during these functionalization steps.

Anthelmintic and Antiparasitic Assay Development

SAR studies on kavalactone analogues have demonstrated that compounds bearing the 4-trifluoromethoxy substitution pattern exhibit anthelmintic activity with IC₅₀ values in the low micromolar range (1.9–8.9 µM) against H. contortus larvae [5]. Importantly, these analogues showed no cytotoxicity in HepG2 human hepatoma cells at concentrations up to 40 µM in vitro, indicating a favorable preliminary selectivity window [6]. While Trifluoro-(4-morpholin-3-ylphenoxy)methane has not been directly evaluated in this assay system, the para-OCF₃ substitution pattern is a key structural determinant of the observed activity [7]. This compound may therefore serve as a starting scaffold for developing novel anthelmintic agents or as a reference compound for assay development in parasitic disease screening programs, particularly where the combination of morpholine basicity and OCF₃ lipophilicity is hypothesized to contribute to target engagement.

Application
Selection Property
Validation Focus
Chiral method development
Racemic mixture availability
Chiral stationary phase method optimization
CNS and kinase inhibitor scaffold development
OCF₃ lipophilicity and electronic character
Membrane permeability and target binding context
N-functionalization synthesis
Free base nucleophilic amine
Direct reactivity without deprotection
Anthelmintic assay development
Para-OCF₃ substitution pattern
SAR potency-enhancing motif review
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